molecular formula C17H12FN5O2S B234073 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

Cat. No. B234073
M. Wt: 369.4 g/mol
InChI Key: XYQNBWFFZGHFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of COX-2 enzymes, which are responsible for the production of inflammatory cytokines. It also inhibits the activity of various receptors such as TRPV1, which is involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce apoptosis in cancer cells. This compound has also been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various neurological disorders. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. These include studying its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is also needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, the development of novel synthesis methods and the exploration of its potential use in combination therapies are also promising areas of future research.
In conclusion, this compound is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. Its unique biochemical and physiological properties make it a promising candidate for various research studies. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves a multi-step process that requires expertise in organic chemistry. The compound can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and conventional synthesis methods.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C17H12FN5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C17H12FN5O2S/c18-13-6-1-2-7-14(13)25-9-15(24)20-12-5-3-4-11(8-12)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24)

InChI Key

XYQNBWFFZGHFLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3)F

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3)F

Origin of Product

United States

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